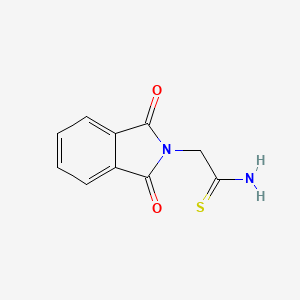

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide

Descripción general

Descripción

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide, or 2-DIEET, is a synthetic compound with a variety of potential applications in scientific research. It is a member of the isoindolone family of compounds, and is composed of an isoindoline ring, a dioxo group, and an ethanethioamide side chain. 2-DIEET has been found to possess a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Genotoxicity Assessment in Sickle Cell Disease Treatment

Compounds containing 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl structures, similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide, have been evaluated for their genotoxic effects in the context of sickle cell disease treatment. These compounds showed promise as non-genotoxic in vivo candidate drugs for treating sickle cell disease symptoms (dos Santos et al., 2011).

Green Chemistry in Drug Design

A green chemistry approach has been utilized in the synthesis of analogs of paracetamol, including derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl), showcasing the environmental-friendly methods in drug design and discovery (Reddy et al., 2014).

Antitumor Properties

Research on 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide, a related compound, has demonstrated significant antitumor activity, particularly in P-388 lymphocytic leukemia. This highlights the potential antitumor applications of similar compounds (Dubois et al., 1978).

Electrochemical DNA Hybridization Sensors

The use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) for electrochemical DNA hybridization sensors demonstrates the applicability of similar structures in bio-sensing technologies (Cha et al., 2003).

Antimicrobial Agents

A series of phthalyl substituted imidazolones and Schiff bases, synthesized from derivatives of 2-(1,3-dioxo-1,3-dihydro-(2H)-isoindole-2-yl), have been explored for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Sah et al., 2011).

Mutagenicity Evaluation

Research on phthalimide derivatives for treating sickle cell anemia symptoms includes evaluation of mutagenicity, providing insights into the structural requirements for non-genotoxic drug candidates (dos Santos et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers

Mode of Action

As a unique chemical, its interaction with potential targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Given the lack of information on its targets and mode of action, it’s challenging to summarize the affected pathways and their downstream effects .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-8(15)5-12-9(13)6-3-1-2-4-7(6)10(12)14/h1-4H,5H2,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDPYVLIZGQINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide | |

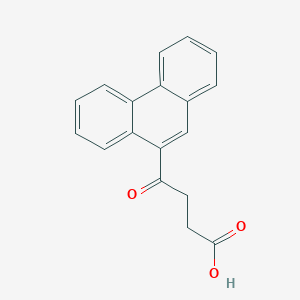

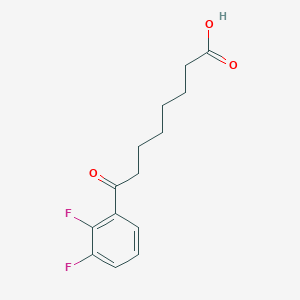

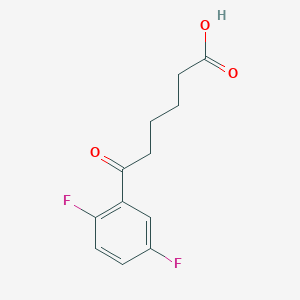

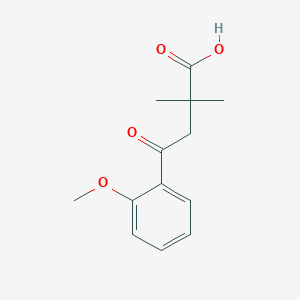

Synthesis routes and methods I

Procedure details

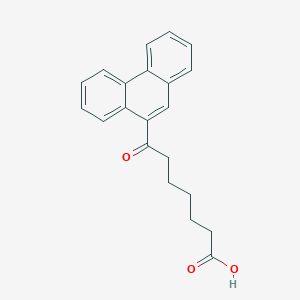

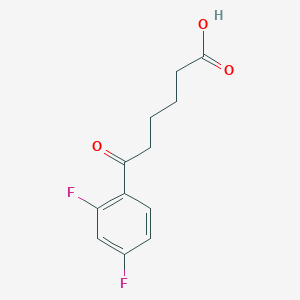

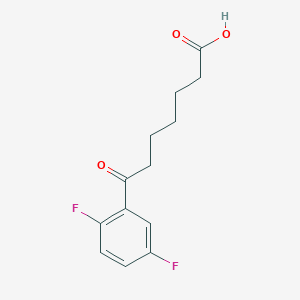

Synthesis routes and methods II

Procedure details

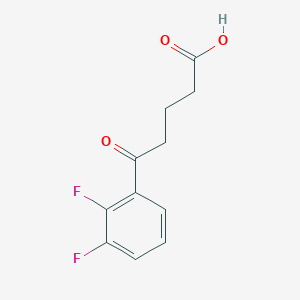

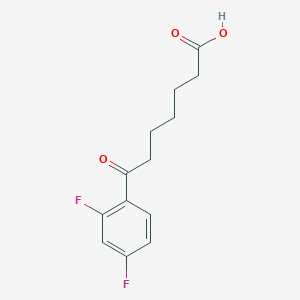

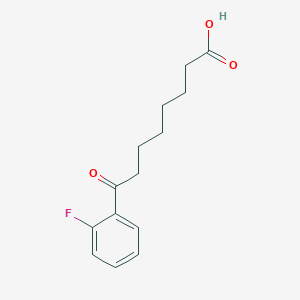

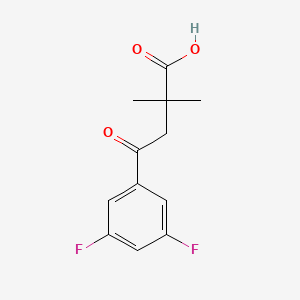

Synthesis routes and methods III

Procedure details

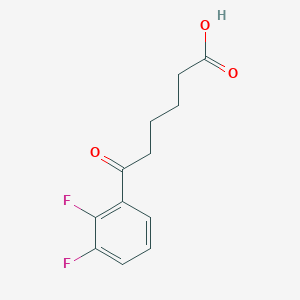

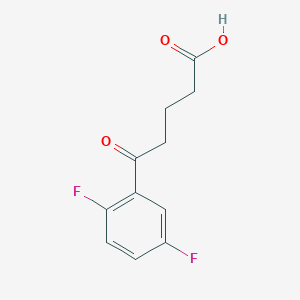

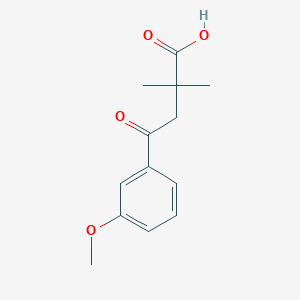

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.